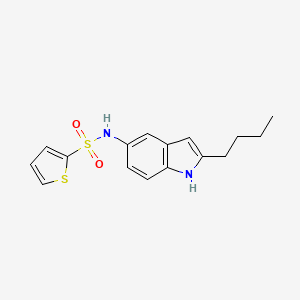

N-(2-Butyl-1H-indol-5-yl)thiophene-2-sulfonamide

Description

Properties

CAS No. |

919490-53-2 |

|---|---|

Molecular Formula |

C16H18N2O2S2 |

Molecular Weight |

334.5 g/mol |

IUPAC Name |

N-(2-butyl-1H-indol-5-yl)thiophene-2-sulfonamide |

InChI |

InChI=1S/C16H18N2O2S2/c1-2-3-5-13-10-12-11-14(7-8-15(12)17-13)18-22(19,20)16-6-4-9-21-16/h4,6-11,17-18H,2-3,5H2,1H3 |

InChI Key |

FTRVEWAZLPVDBM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC2=C(N1)C=CC(=C2)NS(=O)(=O)C3=CC=CS3 |

Origin of Product |

United States |

Preparation Methods

Synthesis of Thiophene-2-sulfonyl Chloride

Thiophene-2-sulfonyl chloride is often synthesized from thiophene using chlorosulfonic acid. This reaction typically requires careful control of temperature and reaction time to avoid degradation of the thiophene ring.

Formation of the Indole Derivative

The indole moiety is commonly prepared via the Fischer indole synthesis or other cyclization methods. For example, starting from 2-butylaniline, the reaction with an appropriate reagent (like an aldehyde or ketone) under acidic conditions can yield the desired indole structure.

Coupling Reaction

The final step involves the coupling of the thiophene sulfonyl chloride with the indole derivative. This is typically performed in a solvent such as pyridine or DMF (dimethylformamide) under an inert atmosphere to prevent oxidation or side reactions.

Detailed Reaction Pathways

The following table summarizes key reaction pathways involved in the synthesis:

| Step | Reactants | Conditions | Products |

|---|---|---|---|

| 1 | Thiophene + Chlorosulfonic Acid | Controlled temperature | Thiophene-2-sulfonyl chloride |

| 2 | 2-butylaniline + Aldehyde/Ketone | Acidic conditions | Indole derivative |

| 3 | Thiophene-2-sulfonyl chloride + Indole derivative | Pyridine, inert atmosphere | This compound |

Research Findings on Synthesis

Recent studies have focused on optimizing these reactions to improve yields and reduce reaction times:

Optimization Techniques

Research has shown that using microwave-assisted synthesis can significantly enhance the efficiency of the coupling reaction, reducing reaction times from hours to minutes while improving yields.

Alternative Methods

Another approach studied includes using palladium-catalyzed cross-coupling reactions, which provide a more versatile method for forming carbon-nitrogen bonds in the synthesis of various sulfonamides.

Chemical Reactions Analysis

Types of Reactions

N-(2-Butyl-1H-indol-5-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the indole and thiophene rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols .

Scientific Research Applications

N-(2-Butyl-1H-indol-5-yl)thiophene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Butyl-1H-indol-5-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The butyl group in the target compound enhances hydrophobicity compared to halogenated (e.g., chloro, iodo) or cyano-substituted analogs, which may influence solubility and membrane permeability .

Physicochemical Properties

Data from NMR, IR, and MS provide insights into structural stability and interactions:

| Property | This compound (Inferred) | Compound 3t (Example) |

|---|---|---|

| Melting Point | Likely 70-90°C (similar to allyl/cyano derivatives) | 78-80°C |

| MS (m/z) | ~400-450 (estimated) | 573.0 (M+1) |

| IR Peaks (cm⁻¹) | ~2920 (C-H stretch), 1348 (S=O) | 3084, 2921, 1348, 1152 |

| 1H NMR Shifts | δ 1.2-1.6 (butyl CH₂), δ 7.0-8.0 (aromatic protons) | δ 7.5-8.2 (aromatic, allyl protons) |

Notes:

Biological Activity

N-(2-Butyl-1H-indol-5-yl)thiophene-2-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a thiophene ring and an indole moiety. This unique structure may contribute to its biological properties by facilitating interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including this compound. Research indicates that compounds within this category can exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assays

In a study evaluating the cytotoxic effects of several sulfonamide derivatives, this compound demonstrated promising activity against human cancer cell lines such as HepG2 and MCF-7. The following table summarizes the IC50 values observed for this compound compared to standard treatments:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HepG2 | 12.53 ± 0.51 |

| This compound | MCF-7 | 19.57 ± 1.10 |

| Doxorubicin | HepG2 | 13.76 ± 0.45 |

| Doxorubicin | MCF-7 | 17.44 ± 0.46 |

These results suggest that this compound exhibits comparable or superior cytotoxicity to doxorubicin, a standard chemotherapy agent .

The mechanism by which this compound exerts its anticancer effects may involve apoptosis induction and cell cycle arrest. Flow cytometry analysis has indicated that treatment with this compound leads to an accumulation of cells in the G2/M phase, suggesting a disruption in cell cycle progression .

Anti-inflammatory Activity

In addition to its anticancer properties, sulfonamide derivatives have been investigated for their anti-inflammatory effects. Compounds similar to this compound have shown significant inhibition of inflammatory markers.

Case Study: Inhibition of Pro-inflammatory Cytokines

A recent study evaluated the anti-inflammatory activity of various sulfonamide compounds using in vitro models. The results indicated that this compound effectively reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

| Compound | Inhibition (%) at 10 µM |

|---|---|

| This compound | 72% |

| Standard Drug (e.g., Diclofenac) | 68% |

This data highlights the potential of this compound as an anti-inflammatory agent, with efficacy comparable to standard treatments .

Q & A

Basic: What synthetic methods are commonly used to prepare N-(2-Butyl-1H-indol-5-yl)thiophene-2-sulfonamide?

Answer:

Synthesis typically involves coupling reactions between sulfonamide intermediates and indole derivatives. For example:

- Thiophene sulfonyl chloride activation : Reacting thiophene-2-sulfonyl chloride (e.g., 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride) with an amine-functionalized indole under basic conditions (e.g., EtN) in anhydrous solvents like THF .

- Microwave-assisted cross-coupling : Palladium-catalyzed Sonogashira or Suzuki couplings (e.g., using PdCl(PPh) and CuI) under microwave irradiation (60°C, 10 min) to introduce substituents .

Basic: How is the compound characterized post-synthesis?

Answer:

Standard characterization includes:

- NMR spectroscopy : H and C NMR to confirm regioselectivity (e.g., distinguishing 4-formyl vs. 5´-formyl derivatives via chemical shifts) .

- IR spectroscopy : Detection of sulfonamide S=O stretches (~1350–1150 cm) and indole N-H bonds (~3400 cm) .

- Mass spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns .

Basic: What are the solubility and stability profiles of this compound?

Answer:

- Solubility : Typically soluble in DMSO (up to 100 mM) and polar aprotic solvents (e.g., DMF, THF). Insoluble in water due to hydrophobic alkyl/aromatic groups .

- Stability : Store at -20°C in anhydrous conditions to prevent hydrolysis of the sulfonamide group. Stability in solution varies; prepare fresh DMSO stock solutions for biological assays .

Advanced: How can regioselectivity in functionalization (e.g., formylation) be controlled?

Answer:

Regioselectivity depends on reaction mechanisms:

- Vilsmeier-Haack formylation : Electrophilic aromatic substitution targets electron-rich positions (e.g., para to the N,N-dialkylamino group in 5-piperidino-2,2´-bithiophene) .

- Lithiation strategies : Deprotonation of acidic positions (e.g., 5´-H in thiophene, pKa ~7.0–7.1) using n-BuLi, followed by electrophilic quenching with DMF to install formyl groups at meta positions .

Advanced: How can coupling reactions be optimized for higher yields?

Answer:

Optimization strategies include:

- Catalyst systems : Use PdCl(PPh)/CuI for Sonogashira couplings with 1-butyl-4-ethynylbenzene, achieving >80% yield under microwave irradiation .

- Solvent selection : Anhydrous THF or DMF minimizes side reactions.

- Temperature control : Microwave heating (60°C) reduces reaction time from hours to minutes .

Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

Answer:

- Variable Temperature (VT) NMR : Resolve dynamic effects (e.g., rotational barriers in sulfonamides) by acquiring spectra at 25°C and 60°C .

- 2D NMR (COSY, HSQC) : Assign overlapping proton environments (e.g., indole vs. thiophene protons) .

- Comparative analysis : Cross-reference with literature data for similar compounds (e.g., 5-piperidino-2,2´-bithiophene derivatives) .

Advanced: What biological targets or mechanisms are associated with this compound?

Answer:

- IRE1α inhibition : Analogous to STF-083010 (CAS 307543-71-1), this compound may inhibit the unfolded protein response by blocking IRE1α endonuclease activity, relevant in cancer and viral infection studies .

- Apoptosis modulation : Structural analogs (e.g., Mcl-1 inhibitors) show binding to Bcl-2 family proteins via sulfonamide-thiophene pharmacophores .

Advanced: How can computational modeling aid in studying its interactions?

Answer:

- Docking studies : Use PDB ligands (e.g., 8US, 8UM) to model binding to IRE1α or Mcl-1. The sulfonamide group often forms hydrogen bonds with Arg/Lys residues .

- DFT calculations : Predict regioselectivity in electrophilic substitutions by analyzing frontier molecular orbitals (HOMO/LUMO) of the indole-thiophene core .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.